molecular formula C24H22N4O3S2 B2384810 2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1116006-91-7

2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2384810
CAS No.: 1116006-91-7
M. Wt: 478.59
InChI Key: YRHNPIMHBRFDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4(3H)-one core with an ethylthio group at position 2 and an isopropyl group at position 2. Thienopyrimidinones are of significant interest due to their diverse biological activities, including antiviral, anticancer, and kinase inhibitory properties .

Properties

IUPAC Name

N-benzyl-2-[[4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2/c1-15-22(33-23(26-15)17-8-10-18(31-2)11-9-17)19-12-20(29)28-24(27-19)32-14-21(30)25-13-16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3,(H,25,30)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHNPIMHBRFDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=CC(=O)NC(=N3)SCC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(ethylthio)-3-isopropyl1benzothieno[3,2-d]pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of thiophene-2-carboxamides with formic acid, which results in the formation of thienopyrimidinones . Another approach includes the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines, followed by derivatization to obtain the desired compound . These methods typically yield high purity products with satisfactory yields.

Chemical Reactions Analysis

2-(ethylthio)-3-isopropyl1benzothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-3-isopropyl1benzothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimycobacterial activity is believed to result from the inhibition of key enzymes involved in the biosynthesis of mycobacterial cell walls . The compound’s structure allows it to bind effectively to these enzymes, disrupting their function and leading to the death of the bacterial cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of the target compound with structurally related derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Features
Target Compound 2-(Ethylthio), 3-isopropyl C₁₆H₁₇N₂OS₂ 333.44 N/A Moderate lipophilicity due to ethylthio and isopropyl groups
3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one 2-SH, 3-isopropyl C₉H₁₀N₂OS₂ 226.32 N/A Mercapto group enhances reactivity for further derivatization
7,9-Bis(4-methoxyphenyl)pyrido-thieno-pyrimidin-4(3H)-one (6b) Complex aryl and pyrazole substituents C₃₉H₃₁N₅O₄S 689.76 183–185 High molecular weight and aromaticity; lower solubility
2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3a) 2,6-bis(3-methoxyphenyl), 3-methyl C₂₀H₁₈N₂O₃S 366.44 148–150 Methoxy groups reduce melting point compared to bulkier substituents
8-Bromo-7,9-dimethyl-2-(trifluoromethyl)pyrido-thieno-pyrimidin-4(3H)-one (8b) 8-Bromo, 7,9-dimethyl, 2-CF₃ C₁₃H₁₀BrF₃N₂OS 379.19 253–254 Halogen and CF₃ groups enhance electrophilicity and bioactivity

Key Observations :

  • Substituent Effects : Bulky groups (e.g., aryl in 6b ) increase melting points, while smaller substituents (e.g., methyl in 3a ) lower them. The ethylthio group in the target compound likely offers intermediate steric bulk.
  • Reactivity : Mercapto-containing analogs (e.g., ) are prone to oxidation or substitution, whereas ethylthio groups may enhance stability.

Biological Activity

The compound 2-(ethylthio)-3-isopropyl benzothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 2-(ethylthio)-3-isopropyl benzothieno[3,2-d]pyrimidin-4(3H)-one can be described as follows:

  • Molecular Formula: C12H15N3OS
  • Molecular Weight: 239.33 g/mol
  • CAS Number: [insert CAS number if available]

The compound features a thieno-pyrimidine core structure, which is known to influence its biological activity. The presence of the ethylthio and isopropyl groups contributes to its lipophilicity and potential interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thienopyrimidine derivatives, including 2-(ethylthio)-3-isopropyl benzothieno[3,2-d]pyrimidin-4(3H)-one. Research indicates that these compounds may inhibit tumor growth through various mechanisms:

  • Inhibition of Kinase Activity: Thienopyrimidines have been shown to inhibit specific kinases involved in cell proliferation and survival pathways.
  • Induction of Apoptosis: Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Study on Tumor Xenografts: In a mouse model xenograft study, treatment with 2-(ethylthio)-3-isopropyl benzothieno[3,2-d]pyrimidin-4(3H)-one resulted in significant tumor size reduction compared to controls. The mechanism was linked to the modulation of the PI3K/AKT/mTOR signaling pathway .
  • Cell Line Studies: In vitro studies using various cancer cell lines demonstrated that this compound effectively reduced cell viability at micromolar concentrations. The observed cytotoxicity correlated with increased levels of reactive oxygen species (ROS), indicating oxidative stress as a potential mechanism .

Antimicrobial Activity

Thienopyrimidine derivatives have also shown promise in antimicrobial applications. Preliminary data suggest that 2-(ethylthio)-3-isopropyl benzothieno[3,2-d]pyrimidin-4(3H)-one exhibits activity against several bacterial strains:

  • Gram-positive Bacteria: Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative Bacteria: Shows moderate activity against Escherichia coli and Pseudomonas aeruginosa.

Other Biological Activities

Additional research has indicated potential neuroprotective effects of thienopyrimidine derivatives. These compounds may protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents.

Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorSignificant tumor reduction in xenograft models
Apoptosis InductionIncreased apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectionPotential protective effects on neuronal cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one?

  • Methodology : Multi-step synthesis typically involves cyclization of precursor thiophene derivatives with substituted pyrimidines. Key steps include:

  • Thioether formation : Reacting thiol-containing intermediates with ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

  • Catalytic cyclization : Use of lithium iodide or Pd catalysts for oxidative cyclization, ensuring temperature control (60–100°C) and inert atmospheres .

    • Optimization : Solvent choice (DMF or DMSO) and reaction time (12–24 hrs) significantly impact yield. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is standard .
    Reaction Step Conditions Yield Reference
    Thioether formationK₂CO₃, DMF, 80°C72–78%
    CyclizationLiI, DMSO, 100°C65%
    PurificationCH₂Cl₂/MeOH (95:5)>90% purity

Q. How to characterize this compound using spectroscopic and chromatographic methods?

  • Analytical workflow :

NMR spectroscopy : Confirm regiochemistry via ¹H NMR (e.g., ethylthio group at δ 2.8–3.2 ppm, isopropyl doublet at δ 1.2–1.5 ppm) .

Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., calculated for C₁₈H₂₁N₂OS₂: 363.1045) .

HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) .

  • Key spectral benchmarks :

  • IR : C=S stretch at 650–700 cm⁻¹; carbonyl (C=O) at 1680–1700 cm⁻¹ .
  • ¹³C NMR : Pyrimidinone carbonyl at δ 160–165 ppm .

Q. What initial biological screening assays are recommended for this compound?

  • Priority assays :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Kinase or protease inhibition profiling (IC₅₀ determination) .
  • Anti-inflammatory activity : COX-2 inhibition assay .
    • Dosage : Start with 1–10 µM concentrations; use DMSO as vehicle (<0.1% final) .

Advanced Research Questions

Q. How to resolve contradictory data in biological activity across studies?

  • Case analysis : If anti-cancer activity varies between cell lines:

Dose-response refinement : Test 0.1–50 µM range to identify threshold effects .

Target validation : Use siRNA knockdown or CRISPR to confirm pathway specificity .

Metabolic stability : Assess compound degradation in cell media (LC-MS monitoring) .

  • Statistical tools : Multivariate analysis to isolate confounding variables (e.g., serum content in assays) .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Approaches :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve solubility .
  • Nanocarriers : Encapsulate in PLGA nanoparticles for sustained release .
    • Pharmacokinetic parameters :
  • LogP : Optimize to 2–3 via substituent modification (e.g., replacing ethylthio with polar groups) .
  • Plasma half-life : Monitor via LC-MS in rodent models .

Q. How to establish structure-activity relationships (SAR) for derivatives?

  • SAR workflow :

Substituent variation : Synthesize analogs with modified ethylthio (e.g., methylthio, benzylthio) or isopropyl groups .

Biological testing : Compare IC₅₀ values across derivatives .

Computational modeling : Dock compounds into target proteins (e.g., using AutoDock Vina) to predict binding modes .

  • Key findings :

  • Ethylthio enhances membrane permeability vs. bulkier groups .
  • Isopropyl substitution reduces off-target effects in kinase assays .

Q. What mechanistic studies elucidate the compound’s mode of action?

  • Techniques :

  • Cellular thermal shift assay (CETSA) : Identify target protein engagement .
  • Transcriptomics : RNA-seq to map pathway activation (e.g., apoptosis vs. autophagy) .
  • X-ray crystallography : Resolve compound-protein co-structures (if crystallizable) .
    • Example : CETSA confirmed binding to EGFR kinase domain (ΔTm = 4.2°C) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

  • Root causes :

  • Impurity interference : By-products from incomplete cyclization (e.g., open-chain intermediates) .
  • Solvent effects : DMSO vs. DMF alters reaction kinetics .
    • Mitigation :
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress .
  • Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry) systematically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.